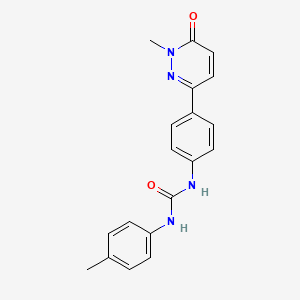

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-3-7-15(8-4-13)20-19(25)21-16-9-5-14(6-10-16)17-11-12-18(24)23(2)22-17/h3-12H,1-2H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWLUCODQWOFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and tolyl groups. The general steps are as follows:

-

Synthesis of Pyridazinone Core:

- Starting from a suitable precursor such as 3-methylpyridazine, the compound undergoes oxidation to form 1-methyl-6-oxo-1,6-dihydropyridazine.

- Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

- Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.

-

Formation of Phenyl Urea Derivative:

- The pyridazinone intermediate is then reacted with 4-isocyanatobenzene to form the phenyl urea derivative.

- Reagents: 4-Isocyanatobenzene.

- Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

- Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

- Conditions: Typically performed in acidic or basic media.

-

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

- Conditions: Conducted in an inert solvent under controlled temperatures.

-

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

- Reagents: Halogenating agents, nucleophiles like amines or thiols.

- Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may serve as potential therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea is not fully understood but is believed to involve interaction with specific molecular targets. Potential pathways include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: There is a possibility of interaction with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of molecular features is presented below:

Key Observations :

- The target compound’s molecular weight (334.37 g/mol) is lower than ME-8 (381.47 g/mol) and Compound 18 (397.48 g/mol), likely due to the absence of bulky substituents like pyrazoline or acetanilide groups.

- No TLC or crystallographic data are available for the target compound, unlike ME-8 (Rf = 0.42) .

Biological Activity

1-(4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a urea moiety linked to a substituted phenyl group and a pyridazinone derivative, which are known to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as GSK-3β, which is involved in various cellular processes including cell proliferation and apoptosis .

- Antimicrobial Properties : The presence of the pyridazinone structure suggests potential antimicrobial activity, as derivatives of this class have been reported to exhibit antibacterial and antifungal effects .

- Antitumor Activity : Some studies indicate that related compounds can induce apoptosis in cancer cells, suggesting that this urea derivative may also possess anticancer properties .

Antitumor Activity

Recent studies have demonstrated that similar compounds exhibit significant antitumor activity. For example, a related urea compound showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM against various cancer cell lines including breast and prostate cancer . This suggests that this compound may also have comparable effects.

Antimicrobial Activity

The compound's structure indicates potential antimicrobial properties. In vitro studies on similar structures have shown effective inhibition against various bacterial strains, with IC50 values in the nanomolar range .

Case Studies and Research Findings

| Study | Compound | Activity | IC50/Other Values |

|---|---|---|---|

| Study A | Related Urea | Antitumor | GI50: 15.9 μM (PC-3 prostate cancer) |

| Study B | Pyridazinone Derivative | Antibacterial | IC50: 0.25 μg/mL (S. aureus) |

| Study C | Urea Analog | GSK-3β Inhibition | IC50: 140 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.